{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine
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Overview
Description
{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine is a complex organic compound with the molecular formula C14H12Br2ClNO and a molecular weight of 405.51 g/mol. This compound is characterized by the presence of chloro, dibromophenoxy, and methylamine groups, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of {[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
{[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of {[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The chloro and bromo groups can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Compared to other similar compounds, {[2-Chloro-4-(2,4-dibromophenoxy)phenyl]methyl}(methyl)amine stands out due to its unique combination of functional groups. Similar compounds include:
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities and are used in various scientific applications.
Indazole derivatives: Known for their medicinal properties, these compounds share some structural similarities with this compound.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-chloro-4-(2,4-dibromophenoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2ClNO/c1-18-8-9-2-4-11(7-13(9)17)19-14-5-3-10(15)6-12(14)16/h2-7,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOZJOWEGZUDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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